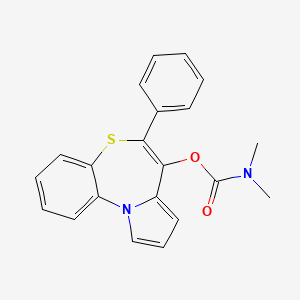
ADP-beta-S, lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADP-BETA-S, LITHIUM involves the thiophosphorylation of adenosine diphosphate. The process typically starts with the preparation of adenosine-5’-monophosphate (AMP), which is then phosphorylated to form ADP. The thiophosphorylation step involves the substitution of a non-bridging oxygen atom in the beta-phosphate group with a sulfur atom. This reaction is carried out under controlled conditions using thiophosphorylating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced as a solid and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
ADP-BETA-S, LITHIUM undergoes various chemical reactions, including:
Phosphorylation: The compound can participate in phosphorylation reactions, where it acts as a phosphate donor.
Hydrolysis: It can be hydrolyzed to yield adenosine monophosphate (AMP) and inorganic thiophosphate.
Substitution: The sulfur atom in the beta-phosphate group can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include thiophosphorylating agents, nucleophiles, and hydrolyzing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .
Major Products
The major products formed from reactions involving this compound include AMP, inorganic thiophosphate, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
ADP-BETA-S, LITHIUM has a wide range of applications in scientific research:
Biochemistry: It is used to study the binding and activity of ADP-responsive receptors and enzymes.
Cell Biology: The compound is employed in experiments to investigate cellular energy metabolism and signaling pathways.
Pharmacology: this compound is used to characterize the pharmacological properties of ADP analogues and their interactions with cellular targets.
Medical Research: The compound is utilized in studies related to cardiovascular diseases, where it helps in understanding the role of ADP in platelet aggregation and vascular function
Mechanism of Action
ADP-BETA-S, LITHIUM exerts its effects by mimicking the natural substrate ADP. It binds to ADP-responsive receptors and enzymes, modulating their activity. The sulfur atom in the beta-phosphate group enhances the compound’s stability, allowing it to resist enzymatic degradation. This makes it a valuable tool for studying the molecular mechanisms of ADP-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-O-(2-thiodiphosphate) sodium salt: Similar to the lithium salt but with sodium as the counterion.
Adenosine-5’-O-(3-thiotriphosphate): Another thiophosphate analogue with three phosphate groups.
Adenosine-5’-O-(2-thiodiphosphate) ammonium salt: Similar to the lithium salt but with ammonium as the counterion
Uniqueness
ADP-BETA-S, LITHIUM is unique due to its enhanced metabolic stability and specific binding properties. The substitution of a non-bridging oxygen atom with sulfur in the beta-phosphate group provides increased resistance to enzymatic degradation, making it a valuable tool for long-term studies of ADP-mediated processes .
Properties
IUPAC Name |
trilithium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O9P2S.3Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKFUAYUUSSFFZ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Li3N5O9P2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide](/img/structure/B10782466.png)
![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)
![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)



![2-[[4-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid](/img/structure/B10782514.png)


![(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)


![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)

